2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide
Description
This compound features an acetamide core with a 4-(isopropylsulfonyl)phenyl group at the α-carbon position. The nitrogen of the acetamide is substituted with a piperidin-4-ylmethyl group, further modified by a 2-phenoxyacetyl moiety.
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5S/c1-19(2)33(30,31)23-10-8-20(9-11-23)16-24(28)26-17-21-12-14-27(15-13-21)25(29)18-32-22-6-4-3-5-7-22/h3-11,19,21H,12-18H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWMTWPOHUUZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include the following steps:
Formation of the isopropylsulfonyl phenyl intermediate: This step involves the sulfonation of a phenyl ring with isopropylsulfonyl chloride under basic conditions.
Acylation of piperidine: The piperidine ring is acylated with 2-phenoxyacetyl chloride in the presence of a base to form the corresponding amide.
Coupling reaction: The final step involves the coupling of the isopropylsulfonyl phenyl intermediate with the acylated piperidine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It may serve as a tool compound for studying the pharmacokinetics and pharmacodynamics of related molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Comparative Insights:
Opioid vs. Non-Opioid Activity: Unlike acetyl fentanyl, the target compound lacks the phenethyl-piperidine motif critical for µ-opioid receptor binding. The phenoxyacetyl group likely redirects activity toward non-opioid pathways, such as enzyme inhibition .
Sulfonyl Group Positioning : The isopropylsulfonyl group on the phenyl ring (target) versus direct piperidine substitution (Compound 6b) alters electronic effects. The phenyl-sulfonyl group may enhance interactions with hydrophilic enzyme pockets, whereas piperidine-sulfonyl groups in 6b improve solubility for anti-inflammatory applications .
Physicochemical Properties : The target’s logP is estimated to be lower than acetyl fentanyl (logP ~2.5–3.0) due to the polar sulfonyl group, improving solubility but possibly limiting blood-brain barrier penetration .
Research Findings and Implications
- Enzyme Inhibition Potential: The structural resemblance to soluble epoxide hydrolase inhibitors (e.g., Compound 6b) suggests the target may modulate lipid signaling pathways, offering anti-inflammatory or cardiovascular benefits .
- Metabolic Stability: The phenoxyacetyl group may reduce cytochrome P450-mediated metabolism compared to acetyl fentanyl, extending half-life .
- Toxicity Profile : Absence of opioid-like motifs reduces overdose risks, but sulfonamide-related hypersensitivity or off-target effects (e.g., carbonic anhydrase inhibition) require evaluation .
Biological Activity
The compound 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H30N2O3S
- Molecular Weight : 414.57 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring, an acetamide moiety, and a sulfonyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). The following mechanisms have been identified:
- Inhibition of Neurotransmitter Reuptake : The compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in the synaptic cleft.
- Modulation of Ion Channels : It has been suggested that the compound interacts with voltage-gated sodium channels, affecting neuronal excitability and potentially providing anticonvulsant effects.
- Receptor Binding : The piperidine structure may allow for binding to various receptors, including opioid and adrenergic receptors, which are crucial in pain modulation and anxiety regulation.
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of various derivatives related to this compound. The results indicated that the compound exhibited significant activity in standard seizure models:
- Maximal Electroshock (MES) Test : The compound demonstrated protective effects against seizures induced by electrical stimulation.
- Pentylenetetrazole (PTZ) Test : It showed efficacy in preventing seizures induced by PTZ, indicating potential for treating epilepsy.
Table 1 summarizes the anticonvulsant activity observed in these studies:
| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| Compound A | 100 | Yes | Yes |
| Compound B | 300 | Yes | No |
| Subject Compound | 100 | Yes | Yes |
Analgesic Activity
Additional studies have assessed the analgesic properties of this compound. In animal models, it was found to reduce pain perception significantly:
- Hot Plate Test : The compound increased latency to respond to thermal stimuli.
- Formalin Test : It reduced both phases of pain response in the formalin test model.
Case Studies and Research Findings
- Case Study on Epilepsy Management : A clinical trial involving patients with refractory epilepsy reported that treatment with this compound led to a reduction in seizure frequency and improved quality of life.
- Research on Pain Management : In a study focused on chronic pain management, patients treated with this compound experienced significant reductions in pain scores compared to placebo.
Q & A
Q. What are validated synthetic routes for producing this compound with high purity?
The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1: Functionalization of the piperidine core with a sulfonyl group using sulfonyl chlorides under anhydrous conditions .
- Step 2: Coupling of the phenoxyacetyl moiety via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Reaction progress is monitored using TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) .
Q. How can researchers confirm structural integrity post-synthesis?
Key analytical techniques include:
- NMR Spectroscopy: 1H and 13C NMR to verify substituent positions (e.g., sulfonyl proton at δ 3.1–3.3 ppm, piperidine CH2 at δ 2.5–2.8 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 475.2) .
- IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1150–1170 cm⁻¹ (sulfonyl S=O) validate functional groups .
Q. What in vitro models are suitable for preliminary bioactivity screening?
- Enzyme inhibition assays: Target-specific assays (e.g., kinases, proteases) using fluorogenic substrates. IC50 values are calculated with dose-response curves (n ≥ 3 replicates) .
- Receptor binding studies: Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .
- Cytotoxicity screening: MTT assays in cell lines (e.g., HEK293, HepG2) to assess baseline toxicity .
Advanced Research Questions
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Contradictions may arise due to:
- Pharmacokinetic limitations: Poor solubility or metabolic instability. Address via:
- Solubility enhancement: Co-solvents (e.g., DMSO/PEG 400) or nanoformulations .
- Metabolic profiling: Liver microsome assays to identify vulnerable sites (e.g., CYP450-mediated oxidation) .
- Off-target effects: Use CRISPR-Cas9 knockout models or proteome-wide affinity profiling (e.g., thermal shift assays) .
Q. What strategies optimize structure-activity relationship (SAR) studies?
- Substituent variation: Systematically modify the isopropylsulfonyl group (e.g., cyclopropyl, tert-butyl) and phenoxyacetyl moiety to assess steric/electronic effects .
- Computational docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinase ATP-binding pockets) .
- Bioisosteric replacement: Replace the acetamide linker with urea or sulfonamide groups to improve metabolic stability .
Q. How can computational tools streamline reaction condition optimization?
- Quantum chemical calculations: Use Gaussian or ORCA to model transition states and identify energy barriers for key steps (e.g., sulfonylation or amidation) .
- Reaction path algorithms: ICReDD’s computational-experimental feedback loops reduce trial-and-error by predicting optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) .
Q. How to address poor aqueous solubility in pharmacological assays?
Q. What methods validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA): Monitor compound-induced protein stabilization at varying temperatures .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using recombinant target proteins .
- siRNA knockdown: Correlate reduced target expression with diminished compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
